5-(1-Hydroxyethyl)thiophene-2-carbonitrile
Description
Significance of the Thiophene (B33073) Core in Heterocyclic Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of heterocyclic chemistry. Its aromatic nature, resulting from the delocalization of six π-electrons, imparts a stability that is reminiscent of benzene (B151609). However, the presence of the sulfur atom introduces distinct electronic and chemical properties. Thiophene and its derivatives are known to be more reactive than their benzene counterparts in electrophilic substitution reactions.
This thiophene core is a prevalent structural motif in a multitude of biologically active compounds and functional materials. In medicinal chemistry, the thiophene ring is often considered a bioisostere of the phenyl ring, meaning it can be substituted for a benzene ring in a drug molecule without a significant loss of biological activity. This strategy has been successfully employed in the development of various pharmaceuticals. Furthermore, the thiophene nucleus is integral to the design of organic semiconductors, conducting polymers, and dyes, owing to its favorable electronic properties.
Overview of Nitrile and Hydroxyl Functional Groups in Organic Synthesis
The functionality of 5-(1-Hydroxyethyl)thiophene-2-carbonitrile is further enriched by the presence of two key functional groups: a nitrile (-C≡N) and a hydroxyl (-OH) group.
The nitrile group is a versatile functional group in organic synthesis. The carbon-nitrogen triple bond can undergo a variety of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack, a reactivity that is exploited in the formation of new carbon-carbon bonds, such as in the Grignard reaction to form ketones after hydrolysis. masterorganicchemistry.com
The hydroxyl group , on the other hand, is a polar functional group that can participate in hydrogen bonding, influencing the solubility and physical properties of a molecule. In terms of reactivity, the hydroxyl group can be oxidized to a carbonyl group, or it can be converted into a better leaving group for nucleophilic substitution reactions. It is a crucial functional group in the synthesis of esters and ethers.
Contextualization of this compound within Thiophene Chemistry
This compound is a bifunctional molecule that combines the chemical characteristics of a thiophene ring, a nitrile group, and a secondary alcohol. Its structure suggests its role as a versatile intermediate in organic synthesis.
While specific research on this compound is not extensively documented in publicly available literature, its synthesis can be envisioned through established chemical transformations. A plausible synthetic route involves the reduction of the corresponding ketone, 5-acetylthiophene-2-carbonitrile (B1273295). ontosight.ainih.gov This ketone is a known compound and its reduction, for example using a reducing agent like sodium borohydride (B1222165), would yield the target secondary alcohol. Another potential synthetic pathway could involve the reaction of 5-formylthiophene-2-carbonitrile (B56671) with a methyl Grignard reagent (e.g., methylmagnesium bromide), followed by an aqueous workup. masterorganicchemistry.comontosight.ai
The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group on the same thiophene scaffold opens up possibilities for intramolecular reactions to form novel heterocyclic systems. Furthermore, these functional groups provide handles for further chemical modifications, allowing for the synthesis of a diverse library of more complex thiophene derivatives with potential applications in medicinal chemistry and materials science. The exploration of such derivatives remains an active area of chemical research.
Structure
3D Structure
Properties
IUPAC Name |
5-(1-hydroxyethyl)thiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c1-5(9)7-3-2-6(4-8)10-7/h2-3,5,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCHXOJQJCMNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353282-69-6 | |
| Record name | 5-(1-hydroxyethyl)thiophene-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 1 Hydroxyethyl Thiophene 2 Carbonitrile
Direct Synthetic Routes
Direct synthetic routes are characterized by the formation of the final hydroxyethyl (B10761427) moiety on a thiophene (B33073) ring that already contains the carbonitrile group. These methods are often efficient as they involve fewer steps starting from a closely related precursor.
The most direct and common method for synthesizing 5-(1-Hydroxyethyl)thiophene-2-carbonitrile is through the reduction of its corresponding ketone precursor, 5-acetylthiophene-2-carbonitrile (B1273295). This transformation specifically targets the carbonyl group of the acetyl moiety, converting it into a secondary alcohol while leaving the carbonitrile group intact.
Hydride-based reducing agents are highly effective for the conversion of ketones to alcohols. masterorganicchemistry.com Sodium tetrahydroborate, more commonly known as sodium borohydride (B1222165) (NaBH₄), is a mild and selective reducing agent widely used for this purpose. dss.go.th Its selectivity is a key advantage in this synthesis, as it readily reduces aldehydes and ketones but does not typically affect less reactive functional groups such as nitriles or esters under standard conditions. masterorganicchemistry.comyoutube.com
The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the 5-acetyl group. youtube.com This step forms a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide, usually during an aqueous workup, yields the final secondary alcohol, this compound. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, at or below room temperature.
Table 1: Hydride Reduction of 5-Acetylthiophene-2-carbonitrile
| Precursor | Reagent | Solvent | Product |
|---|---|---|---|
| 5-Acetylthiophene-2-carbonitrile | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | This compound |
Regioselective functionalization refers to the controlled introduction of a functional group at a specific position on a molecule. In the context of thiophene chemistry, achieving regioselectivity is crucial due to the multiple reactive sites on the heterocyclic ring. The direct, one-step regioselective installation of a 1-hydroxyethyl group onto the C5 position of thiophene-2-carbonitrile is synthetically challenging. Such transformations are more commonly approached through multi-step sequences, as detailed in the indirect pathways.
However, the principles of regioselectivity govern the synthesis of the necessary precursors. For 2-substituted thiophenes containing an electron-withdrawing group like a nitrile, electrophilic substitution is strongly directed to the C5 position. This inherent reactivity is exploited in indirect pathways, for instance, during the Friedel-Crafts acylation of thiophene-2-carbonitrile to produce the key intermediate, 5-acetylthiophene-2-carbonitrile, which then undergoes reduction. Advanced methods using directing groups can offer alternative ways to control functionalization at various positions on the thiophene ring, providing access to a range of substituted thiophenes. nih.gov
Reduction Reactions for the Hydroxyethyl Moiety Formation
Indirect Synthetic Pathways and Precursors
Indirect pathways involve the synthesis of the target molecule from precursors that require multiple chemical transformations. These routes offer flexibility, often starting from more readily available or less expensive materials.
A common and logical indirect strategy begins with thiophene-2-carbonitrile. This pathway constructs the desired 1-hydroxyethyl side chain in a two-step sequence.
Friedel-Crafts Acylation: The first step is the introduction of an acetyl group at the C5 position of the thiophene ring. This is typically achieved through a Friedel-Crafts acylation reaction. Thiophene-2-carbonitrile is treated with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst (e.g., aluminum chloride or tin tetrachloride). The electron-withdrawing nature of the nitrile group at the C2 position deactivates the ring towards electrophilic attack but directs incoming electrophiles to the C5 position, leading to the regioselective formation of 5-acetylthiophene-2-carbonitrile.
Reduction: The second step is the reduction of the newly introduced ketone functionality. As described in section 2.1.1.1, 5-acetylthiophene-2-carbonitrile is reduced using a selective hydride agent like sodium borohydride to yield the final product, this compound.
Table 2: Two-Step Synthesis from Thiophene-2-carbonitrile
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 (Acylation) | Thiophene-2-carbonitrile | Acetyl Chloride/Lewis Acid | 5-Acetylthiophene-2-carbonitrile |
| 2 (Reduction) | 5-Acetylthiophene-2-carbonitrile | Sodium Borohydride (NaBH₄) | This compound |
An alternative indirect approach begins with a thiophene ring that already bears the 1-hydroxyethyl substituent. The primary challenge in this strategy is the regioselective introduction of the carbonitrile group at the C2 position. This multi-step process requires careful protection and functional group interconversions.
A plausible synthetic sequence could be:
Protection: The hydroxyl group of the starting material, 2-(1-hydroxyethyl)thiophene, is first protected to prevent it from interfering with subsequent reactions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl ether).
Formylation: A formyl group (an aldehyde) is introduced at the C5 position. This can be accomplished via reactions such as the Vilsmeier-Haack reaction, which uses phosphoryl chloride and dimethylformamide.
Conversion to Nitrile: The aldehyde group is then converted into a nitrile. A standard method for this transformation involves two steps: first, the reaction of the aldehyde with hydroxylamine (B1172632) to form an oxime, followed by dehydration of the oxime using reagents like acetic anhydride or thionyl chloride to yield the nitrile.
Deprotection: Finally, the protecting group is removed from the hydroxyl function to reveal the target molecule, this compound.
This pathway, while longer, demonstrates the versatility of synthetic strategies in accessing the target compound by building the functionality in a different order.
Table 3: Multi-Step Synthesis from 2-(1-Hydroxyethyl)thiophene
| Step | Description | Intermediate Formed |
|---|---|---|
| 1 | Protection of the hydroxyl group | Protected 2-(1-hydroxyethyl)thiophene |
| 2 | Formylation at the C5 position | 5-Formyl-2-(1-protected-hydroxyethyl)thiophene |
| 3 | Conversion of the formyl group to a nitrile | 5-Cyano-2-(1-protected-hydroxyethyl)thiophene |
| 4 | Deprotection of the hydroxyl group | This compound |
Multi-Component Reactions for Thiophene Carbonitrile Scaffolds
Multi-component reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecular scaffolds like substituted thiophenes from simple starting materials in a single step. bohrium.comnih.gov These reactions are highly valued for their ability to rapidly generate molecular diversity. nih.gov
One of the most well-known MCRs for thiophene synthesis is the Gewald reaction, which typically yields 2-aminothiophene-3-carbonitriles. This reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile, followed by cyclization with elemental sulfur. derpharmachemica.comwikipedia.org While the classic Gewald reaction does not directly produce the 2-carbonitrile substitution pattern seen in this compound, variations and related MCRs provide a pathway to variously substituted thiophenes. bohrium.com For instance, a three-component reaction involving an α-haloketone, a thiomorpholide, and another reactant has been developed for synthesizing highly substituted thiophenes. Another approach involves a one-pot, four-component reaction in an aqueous medium to generate different thiophene derivatives. bohrium.com
These MCRs proceed through a series of reactions, often including Knoevenagel condensation and Michael additions, culminating in a cyclization step to form the thiophene ring. researchgate.net The specific substitution pattern of the final product is determined by the choice of the initial components.
Table 1: Examples of Multi-Component Reactions for Thiophene Synthesis
| Reaction Name | Reactants | Typical Product | Reference |
|---|---|---|---|
| Gewald Reaction | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | 2-Aminothiophene-3-carbonitriles | derpharmachemica.com |
| Matloubi et al. | Not specified | Polysubstituted thiophenes | bohrium.com |
Catalytic Cyanation Techniques for (Hetero)aryl Halides
Catalytic cyanation of (hetero)aryl halides is a powerful and widely used method for introducing a nitrile group onto an aromatic or heteroaromatic ring. mdpi.comacs.org This strategy is a viable pathway for synthesizing this compound, likely starting from a 5-(1-hydroxyethyl)-2-halothiophene precursor. Transition metal-catalyzed cross-coupling reactions are central to this approach. mdpi.com
Palladium and nickel-based catalytic systems are most commonly employed for these transformations. acs.orgresearchgate.net These reactions typically involve an aryl or heteroaryl halide (bromide, iodide, or even chloride and triflate), a cyanide source, and a transition metal catalyst complexed with specific ligands. acs.orgacs.org
Common cyanide sources include potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium ferrocyanide (K₄[Fe(CN)₆]). acs.orgresearchgate.net The choice of cyanide source can be crucial, with less toxic alternatives like Zn(CN)₂ and K₄[Fe(CN)₆] being increasingly preferred. acs.orgresearchgate.net The development of robust ligands, such as dialkylbiarylphosphines, has enabled these reactions to proceed under milder conditions and with lower catalyst loadings, even for challenging substrates like heteroaryl chlorides. acs.org For example, a nickel-catalyzed cyanation of aryl thioethers using Zn(CN)₂ has been developed, demonstrating high functional group tolerance. acs.org Another efficient method involves a nickel-catalyzed reductive cyanation of aryl halides using cyanogen (B1215507) bromide. mdpi.com
Table 2: Catalytic Systems for Cyanation of (Hetero)aryl Halides
| Catalyst System | Cyanide Source | Substrate Scope | Key Features | Reference |
|---|---|---|---|---|
| Palladium/Dialkylbiarylphosphine | Zn(CN)₂ | (Hetero)aryl Halides & Triflates | Mild conditions (rt to 40 °C), aqueous media | acs.org |
| Nickel/dcype | Zn(CN)₂ | Aryl Thioethers | C-S bond activation, high functional group tolerance | acs.org |
| Nickel(II)/JosiPhos | K₄[Fe(CN)₆] | Aryl Halides | Biphasic aqueous conditions, bench-stable precatalyst | researchgate.net |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. The synthesis of substituted thiophenes involves several key transformations with well-studied, albeit complex, mechanisms.
Elucidation of Reaction Mechanisms
The mechanisms for classical thiophene syntheses have been the subject of extensive study.
Paal-Knorr Thiophene Synthesis : This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. derpharmachemica.comwikipedia.org The proposed mechanism involves the initial formation of a thione from one of the carbonyl groups, followed by tautomerization and an intramolecular nucleophilic attack of the enethiolate onto the second carbonyl group. A subsequent dehydration step leads to the aromatic thiophene ring. researchgate.net
Gewald Reaction : The mechanism of this MCR begins with a Knoevenagel condensation between the α-methylene ketone and the active methylene nitrile, catalyzed by a base. derpharmachemica.com This forms a stable α,β-unsaturated nitrile intermediate. The next step is the addition of elemental sulfur to the activated methylene position to form a thiolate, which then undergoes a nucleophilic attack on the cyano group, leading to cyclization and subsequent tautomerization to yield the final 2-aminothiophene product. derpharmachemica.com
Catalytic Cyanation : The mechanism of transition metal-catalyzed cyanation generally follows a catalytic cycle involving three main steps:
Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) reacts with the (hetero)aryl halide (Ar-X), inserting into the carbon-halogen bond to form a high-valent Ar-M(II)-X complex.
Transmetalation : The cyanide source (e.g., [Zn(CN)₃]⁻) exchanges the halide on the metal center with a cyanide group, forming an Ar-M(II)-CN complex.
Reductive Elimination : The aryl group and the cyanide group couple and are eliminated from the metal center, forming the desired arylnitrile (Ar-CN) and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle. snnu.edu.cn
Role of Catalytic Systems in Synthetic Pathways
Catalysts play a pivotal role in the synthesis of thiophene derivatives, enabling reactions that would otherwise be inefficient or impossible.
Acid/Base Catalysis : Many classical thiophene syntheses rely on acid or base catalysis. The Gewald reaction, for example, is initiated by a base-catalyzed Knoevenagel condensation. derpharmachemica.compharmaguideline.com In the synthesis of thiophene from furan (B31954) and hydrogen sulfide, Lewis acid sites on alumina (B75360) catalysts are crucial. researchgate.net The reaction is believed to proceed through the formation of a surface intermediate where the furan ring is bonded to a Lewis acid site, making it susceptible to nucleophilic attack by H₂S adsorbed on an adjacent basic site. researchgate.net The strength of the Lewis acid sites directly correlates with the rate of thiophene formation. researchgate.net
Transition Metal Catalysis : Transition metals are indispensable for cross-coupling reactions like catalytic cyanation.
Palladium and Nickel Catalysts : In cyanation reactions, the palladium or nickel catalyst facilitates the key steps of oxidative addition and reductive elimination. acs.orgacs.org The electronic properties and steric bulk of the ligands coordinated to the metal center are critical. Ligands like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) are essential for promoting challenging transformations such as the cyanation of aryl thioethers by activating the C-S bond. acs.org The choice of catalyst and ligand can dramatically influence reaction efficiency, substrate scope, and the required reaction conditions. acs.orgacs.org
Rhodium Catalysts : Rhodium has been used to generate thiavinyl carbenes from 1,2,3-thiadiazoles, which can then undergo [3+2] cycloaddition reactions to form thiophenes. bohrium.com
The strategic application of these catalytic systems is essential for the controlled and efficient synthesis of specifically substituted thiophenes like this compound.
Chemical Transformations and Derivatization of 5 1 Hydroxyethyl Thiophene 2 Carbonitrile
Reactivity of the Nitrile Functional Group
The nitrile group is a valuable synthetic precursor, capable of being converted into various other functional groups such as amines, amides, carboxylic acids, and ketones. nih.gov Its carbon-nitrogen triple bond has an electrophilic carbon atom, making it susceptible to attack by nucleophiles. libretexts.org
Nucleophilic Additions to the Nitrile Moiety
Strong nucleophiles, such as Grignard reagents and organolithium compounds, can add to the electrophilic carbon of the nitrile group. This reaction initially forms an imine anion salt. libretexts.org Subsequent hydrolysis of this intermediate during acidic work-up yields a ketone. libretexts.orgyoutube.com This transformation is a valuable method for carbon-carbon bond formation, attaching a new organic fragment to the thiophene (B33073) ring via a carbonyl linker.
Table 1: Nucleophilic Addition to 5-(1-Hydroxyethyl)thiophene-2-carbonitrile and Subsequent Hydrolysis
| Nucleophilic Reagent (R-MgX) | Intermediate Product (Imine) | Final Product (Ketone) |
| Methylmagnesium bromide (CH₃MgBr) | 1-(5-(1-Hydroxyethyl)thiophen-2-yl)ethan-1-imine | 1-(5-(1-Hydroxyethyl)thiophen-2-yl)ethan-1-one |
| Phenylmagnesium bromide (C₆H₅MgBr) | (5-(1-Hydroxyethyl)thiophen-2-yl)(phenyl)methanimine | (5-(1-Hydroxyethyl)thiophen-2-yl)(phenyl)methanone |
| Ethylmagnesium bromide (CH₃CH₂MgBr) | 1-(5-(1-Hydroxyethyl)thiophen-2-yl)propan-1-imine | 1-(5-(1-Hydroxyethyl)thiophen-2-yl)propan-1-one |
Hydrolysis and Amidation Reactions
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. libretexts.org This reaction typically proceeds through an amide intermediate, which in some cases can be isolated by stopping the reaction before completion or by using milder conditions. libretexts.orgoatext.com The hydration of nitriles to amides is a direct and atom-efficient transformation. oatext.com For instance, using sodium hydroxide (B78521) in a suitable solvent can effectively convert nitriles into their corresponding primary amides. oatext.com
Complete hydrolysis of this compound results in the formation of 5-(1-hydroxyethyl)thiophene-2-carboxylic acid, while partial hydrolysis yields 5-(1-hydroxyethyl)thiophene-2-carboxamide.
Table 2: Hydrolysis and Amidation of this compound
| Reaction Conditions | Intermediate Product | Final Product |
| H₃O⁺, Heat | 5-(1-Hydroxyethyl)thiophene-2-carboxamide | 5-(1-Hydroxyethyl)thiophene-2-carboxylic acid |
| NaOH(aq), Heat; then H₃O⁺ | 5-(1-Hydroxyethyl)thiophene-2-carboxamide | 5-(1-Hydroxyethyl)thiophene-2-carboxylic acid |
| NaOH, Isopropanol, 60°C | Not applicable | 5-(1-Hydroxyethyl)thiophene-2-carboxamide |
Reductions of the Nitrile Group
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.orgyoutube.com The complete reduction of this compound yields 1-(5-(aminomethyl)thiophen-2-yl)ethan-1-ol.
Alternatively, partial reduction to an aldehyde can be achieved using less reactive hydride reagents such as Diisobutylaluminium hydride (DIBAL-H). The reaction forms an imine intermediate which is then hydrolyzed upon acidic workup to afford the corresponding aldehyde. libretexts.orgyoutube.com This converts the nitrile group into a formyl group, yielding 5-(1-hydroxyethyl)thiophene-2-carbaldehyde.
Table 3: Reduction of the Nitrile Group
| Reagent | Reaction Product | Product Functional Group |
| 1. LiAlH₄; 2. H₂O | 1-(5-(Aminomethyl)thiophen-2-yl)ethan-1-ol | Primary Amine |
| 1. DIBAL-H; 2. H₃O⁺ | 5-(1-Hydroxyethyl)thiophene-2-carbaldehyde | Aldehyde |
Formation of Heterocyclic Rings via Nitrile Reactivity (e.g., Tetrazoles)
Nitriles are excellent substrates for the synthesis of nitrogen-containing heterocycles. A prominent example is the formation of 5-substituted-1H-tetrazoles through a [2+3] cycloaddition reaction with an azide (B81097) source, such as sodium azide (NaN₃). researchgate.netsciforum.net This reaction is often facilitated by catalysts, such as zinc salts or amine hydrochlorides, to avoid the use of hazardous organotin reagents. researchgate.netgoogle.com The reaction of this compound with sodium azide would produce 5-(5-(1-hydroxyethyl)thiophen-2-yl)-1H-tetrazole. Tetrazoles are considered bioisosteres of carboxylic acids and are important in medicinal chemistry. nih.gov
Table 4: Synthesis of a Tetrazole Derivative
| Reagent(s) | Catalyst Example | Product |
| Sodium Azide (NaN₃) | Zinc Bromide (ZnBr₂) | 5-(5-(1-Hydroxyethyl)thiophen-2-yl)-1H-tetrazole |
| Sodium Azide (NaN₃) | Triethylamine (B128534) hydrochloride | 5-(5-(1-Hydroxyethyl)thiophen-2-yl)-1H-tetrazole |
| Trimethylsilyl azide (TMSN₃) | Dibutyltin oxide | 5-(5-(1-Hydroxyethyl)thiophen-2-yl)-1H-tetrazole |
Transformations Involving the Hydroxyl Functional Group
The secondary hydroxyl group on the ethyl substituent provides another site for derivatization, most commonly through reactions typical of alcohols, such as esterification.
Esterification Reactions
Esterification of the secondary alcohol can be readily achieved by reaction with various acylating agents. Common methods include reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. Alternatively, Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, can also be employed. These reactions lead to the formation of esters, which can alter the molecule's physical properties and biological activity.
Table 5: Esterification of this compound
| Acylating Agent | Catalyst/Base | Product Name |
| Acetic Anhydride | Pyridine | 1-(5-Cyanothiophen-2-yl)ethyl acetate |
| Benzoyl Chloride | Triethylamine | 1-(5-Cyanothiophen-2-yl)ethyl benzoate |
| Acetic Acid | Sulfuric Acid | 1-(5-Cyanothiophen-2-yl)ethyl acetate |
Etherification Reactions
The secondary alcohol of this compound can be converted into an ether through various methods, most commonly the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide or other suitable leaving group from an organohalide or equivalent electrophile.
The general mechanism involves an SN2 pathway. wikipedia.orgmasterorganicchemistry.com A strong base, such as sodium hydride (NaH), is typically used to deprotonate the alcohol, generating the corresponding sodium alkoxide. This alkoxide then reacts with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether. The choice of a primary alkyl halide is critical to favor the SN2 mechanism, as secondary and tertiary halides tend to promote elimination side reactions. masterorganicchemistry.com The reaction is generally performed in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
| Product | Reagents | Conditions | Notes |
| 5-(1-Methoxyethyl)thiophene-2-carbonitrile | 1. NaH 2. CH₃I | THF, 0 °C to rt | Standard Williamson synthesis conditions. |
| 5-(1-Ethoxyethyl)thiophene-2-carbonitrile | 1. NaH 2. CH₃CH₂Br | DMF, rt | Ethyl bromide is used to introduce the ethoxy group. |
| 5-(1-Benzyloxyethyl)thiophene-2-carbonitrile | 1. NaH 2. BnBr | THF, rt | Benzyl (B1604629) bromide (BnBr) is used to install the benzyl protecting group. |
Oxidation Reactions of the Secondary Alcohol
The secondary alcohol functionality can be readily oxidized to yield the corresponding ketone, 5-acetylthiophene-2-carbonitrile (B1273295). A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the desired reaction conditions (mild vs. strong) and tolerance of other functional groups. vedantu.com
Mild oxidizing agents are generally preferred to avoid over-oxidation or side reactions involving the sensitive thiophene ring. Common reagents in this category include:
Pyridinium chlorochromate (PCC): A complex of chromium trioxide, pyridine, and HCl, PCC is a versatile and selective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. numberanalytics.comlibretexts.orgmasterorganicchemistry.comyoutube.comchemistrysteps.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) at room temperature. numberanalytics.comyoutube.com
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (Et₃N). vedantu.comwikipedia.orgorganic-chemistry.orgchem-station.comchemistrysteps.com It is known for its very mild conditions (typically -78 °C to room temperature) and wide functional group tolerance, making it suitable for complex molecules. wikipedia.orgchem-station.com However, it produces the volatile and malodorous byproduct dimethyl sulfide. wikipedia.orgorganic-chemistry.org
Stronger oxidizing agents, such as those used in the Jones oxidation (CrO₃ in aqueous sulfuric acid), are also capable of converting secondary alcohols to ketones but are generally less favored for substrates with acid-sensitive groups.
| Product | Oxidizing Agent | Solvent | Temperature | Notes |
| 5-Acetylthiophene-2-carbonitrile | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Mild conditions, prevents over-oxidation. libretexts.orgmasterorganicchemistry.com |
| 5-Acetylthiophene-2-carbonitrile | DMSO, (COCl)₂, Et₃N (Swern) | Dichloromethane (DCM) | -78 °C to Room Temperature | Very mild, suitable for sensitive substrates. chemistrysteps.com |
| 5-Acetylthiophene-2-carbonitrile | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | Metal-free, mild oxidation. |
Nucleophilic Substitution Reactions at the Hydroxyethyl (B10761427) Position
Direct nucleophilic substitution at the hydroxyethyl position is challenging because the hydroxyl group is a poor leaving group. To facilitate substitution, the -OH group must first be converted into a better leaving group, such as a tosylate, mesylate, or halide.
This two-step sequence involves:
Activation of the Alcohol: The alcohol is reacted with an appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl)) in the presence of a base like pyridine. This converts the alcohol into a sulfonate ester (e.g., a tosylate), which is an excellent leaving group.
Nucleophilic Displacement: The resulting tosylate can then be readily displaced by a wide range of nucleophiles (e.g., azides, cyanides, halides) in a standard SN2 reaction.
This approach allows for the introduction of various functional groups at the benzylic-like position, significantly expanding the synthetic utility of the parent molecule.
Protective Group Strategies and Deprotection
In multi-step syntheses, it is often necessary to temporarily "protect" the hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. Silyl (B83357) ethers are among the most common and versatile protecting groups for alcohols due to their ease of installation, stability under a wide range of conditions, and selective removal. nih.gov
Common silylating agents include:
tert-Butyldimethylsilyl chloride (TBDMSCl or TBSCl): Forms a robust silyl ether that is stable to many non-acidic reagents. organic-chemistry.org
Triisopropylsilyl chloride (TIPSCl): Provides even greater steric hindrance and stability.
Protection: The protection step is typically carried out by reacting the alcohol with the corresponding silyl chloride in the presence of a base. Imidazole is a common choice as it acts as both a base and a catalyst. The reaction is usually performed in an aprotic solvent like DMF. uwindsor.ca
Deprotection: The removal of the silyl ether (deprotection) is most commonly achieved using a source of fluoride (B91410) ions, which have a very high affinity for silicon. uwindsor.ca Tetrabutylammonium fluoride (TBAF) in THF is the most frequently used reagent for this purpose. gelest.comchemspider.comyoutube.com The reaction is typically fast and occurs under mild, neutral to slightly basic conditions. chemspider.comlookchem.com Alternatively, acidic conditions can also be used, though fluoride-based methods are often preferred for their selectivity. nih.gov
| Transformation | Reagents | Conditions | Notes |
| Protection (Formation of TBDMS ether) | TBDMSCl, Imidazole | DMF, rt | A standard and reliable method for protecting secondary alcohols. organic-chemistry.org |
| Deprotection (Cleavage of TBDMS ether) | Tetrabutylammonium fluoride (TBAF) | THF, rt | A highly effective and common method for silyl ether cleavage. gelest.comchemspider.com |
| Protection (Formation of TIPS ether) | TIPSCl, Imidazole | DMF, rt | TIPS group offers greater stability compared to TBDMS. |
| Deprotection (Cleavage of TIPS ether) | TBAF | THF, rt | Generally requires longer reaction times or slightly elevated temperatures compared to TBDMS cleavage. |
Reactivity and Functionalization of the Thiophene Ring System
Electrophilic Aromatic Substitution Reactions
The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (EAS). iust.ac.ir The reactivity of the ring and the regioselectivity of the substitution are heavily influenced by the existing substituents. In this compound, the ring is substituted at the C2 and C5 positions. Therefore, further substitution is directed to the C3 or C4 positions.
The 2-carbonitrile group is an electron-withdrawing group, which deactivates the ring towards EAS and acts as a meta-director.
The 5-(1-hydroxyethyl) group is a weakly activating, ortho, para-directing group.
The combined effect of these substituents makes predicting the exact site of substitution complex. However, halogenation of thiophenes is known to be very rapid, often occurring readily at room temperature or below. iust.ac.ir For instance, bromination can be achieved using reagents like N-Bromosuccinimide (NBS) in a solvent such as acetic acid or DMF. Nitration can be performed using standard nitrating mixtures, although milder conditions may be required to prevent oxidation of the thiophene ring.
Metalation and Cross-Coupling Reactions (e.g., Palladium-Catalyzed Coupling)
Modern synthetic chemistry relies heavily on metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds, and the thiophene ring is an excellent substrate for these transformations.
Metalation: Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.carsc.orgacs.orgwikipedia.org In principle, a directing group can coordinate to an organolithium reagent (like n-butyllithium), facilitating deprotonation at an adjacent position. For thiophenes, lithiation generally occurs preferentially at the C2 or C5 position due to the acidity of these protons. uwindsor.ca Since both are substituted in the target molecule, metalation would likely occur at one of the remaining C-H bonds, potentially directed by one of the existing functional groups after suitable modification (e.g., protection of the alcohol). The resulting organolithium intermediate can then be trapped with various electrophiles.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is a highly versatile method for forming C-C bonds. nih.govnih.govresearchgate.netunimib.itrsc.org To utilize this reaction, a halogen atom must first be introduced onto the thiophene ring (e.g., at the C3 or C4 position via electrophilic halogenation). The resulting halothiophene can then be coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄ or Na₂CO₃), and a suitable solvent system (e.g., dioxane/water). nih.govnih.gov This methodology allows for the modular construction of complex biaryl structures containing the thiophene core. C-H activation is another advanced palladium-catalyzed method that can directly functionalize the C-H bonds of the thiophene ring, bypassing the need for pre-halogenation. nih.govmdpi.comnih.govacs.orgrsc.orgnih.gov
| Reaction Type | Key Reagents | Intermediate | Product Type |
| Directed Metalation | n-Butyllithium | Lithiated thiophene | Functionalized at C3 or C4 |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | Halogenated thiophene | Aryl-substituted thiophene |
| C-H Activation | Aryl halide, Pd(OAc)₂, Ligand | Thiophene substrate | Directly arylated thiophene |
Functionalization at Unsubstituted Thiophene Positions
The thiophene ring is considered an aromatic system, though its degree of aromaticity is less than that of benzene (B151609). wikipedia.org Consequently, it readily undergoes electrophilic aromatic substitution reactions, often with greater reactivity than benzene. nih.gov In the case of this compound, the unsubstituted C3 and C4 positions are available for functionalization. The reactivity and regioselectivity of these positions are governed by the electronic effects of the existing substituents: the electron-withdrawing cyano group (-CN) at the C2 position and the weakly activating 1-hydroxyethyl group at the C5 position. The cyano group deactivates the ring towards electrophilic attack, particularly at the adjacent C3 position, while the 1-hydroxyethyl group directs incoming electrophiles.
Typical electrophilic substitution reactions that can be applied to functionalize the thiophene core include halogenation, nitration, and acylation. The specific conditions for these reactions would need to be carefully controlled to manage the deactivating effect of the nitrile group and to achieve selective substitution at either the C3 or C4 position.
Table 1: Potential Electrophilic Substitution Reactions on this compound
| Reaction | Reagent | Potential Product(s) |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-5-(1-hydroxyethyl)thiophene-2-carbonitrile |
| Nitration | Nitric acid/Sulfuric acid | 4-Nitro-5-(1-hydroxyethyl)thiophene-2-carbonitrile |
Polymerization Studies of Thiophene Derivatives
Polythiophenes represent a significant class of conducting polymers, synthesized primarily through the oxidative coupling of thiophene monomers. This polymerization typically creates linkages between the C2 and C5 positions of the thiophene rings. Since this compound is already substituted at both the C2 and C5 positions, it cannot undergo homopolymerization through this standard mechanism. However, insights can be drawn from extensive studies on other thiophene derivatives.
Polymerization of thiophenes can be achieved through several methods, including chemical oxidation, electrochemical polymerization, and plasma polymerization.
Chemical Polymerization: This method often employs oxidants like iron(III) chloride (FeCl₃). tandfonline.com The reaction proceeds via the oxidation of the monomer to form a radical cation, which then couples with other monomers.
Plasma Polymerization: This method uses plasma to induce polymerization of monomer vapors. acs.org Studies on substituted thiophenes have shown that the degree of monomer fragmentation during deposition is highly dependent on the nature of the substituent. acs.orgacs.org Electron-donating groups like methyl tend to suppress fragmentation, leading to polymer layers with a higher amount of conjugated structures and consequently higher conductivity upon doping. acs.orgacs.org Conversely, electron-withdrawing groups enhance fragmentation. acs.org
The substituents on the thiophene ring profoundly influence the polymerization process and the resulting polymer's properties. For instance, the oxidation potential of a thiophene monomer is affected by the electronic nature of its substituents; electron-donating groups lower the oxidation potential, while electron-withdrawing groups increase it. dtic.mil
Table 2: Comparison of Polymerization Methods for Thiophene Derivatives
| Polymerization Method | Typical Reagents/Conditions | Advantages | Disadvantages | Applicable Monomers |
|---|---|---|---|---|
| Chemical Oxidation | FeCl₃, MoCl₅ in organic solvents | Scalable, simple setup | Polymer may contain catalyst residues, less control over structure | Thiophene, 3-alkylthiophenes tandfonline.comdtic.mil |
| Electrochemical | Galvanostatic or potentiostatic control, supporting electrolyte | High purity films, direct deposition on electrodes, control over thickness | Limited to conductive substrates, can cause over-oxidation | Thiophene, 3-phenylthiophene, 2-(2-thienyl)pyridine (B1198823) tandfonline.comdtic.mil |
| Plasma | Radiofrequency plasma of monomer vapor | Forms pinhole-free films on various substrates | High degree of monomer fragmentation, potential loss of conjugation | Methylated thiophenes, halogenated thiophenes acs.orgacs.org |
Development of Advanced Analogues and Derivatives
Structure-Reactivity Relationship (SAR) Studies in Related Thiophene Systems
Structure-Reactivity Relationship (SAR) studies are crucial for understanding how the chemical structure of thiophene derivatives influences their chemical behavior and properties. The thiophene scaffold is a versatile pharmacophore in medicinal chemistry, partly because its sulfur atom can act as a hydrogen bond acceptor, enhancing drug-receptor interactions. nih.gov Furthermore, the thiophene ring is often employed as a bioisosteric replacement for a phenyl ring, a substitution that can favorably alter a molecule's metabolic stability and binding affinity. nih.gov
The reactivity of the thiophene ring is highly sensitive to the nature and position of its substituents.
Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electron density of the thiophene ring, thereby affecting its susceptibility to electrophilic attack and its oxidation potential. nih.govdtic.mil EDGs increase the ring's reactivity towards electrophiles, while EWGs decrease it.
Steric Effects: Bulky substituents can hinder the approach of reagents to adjacent positions on the ring, influencing the regioselectivity of reactions.
Fused Ring Systems: Fusing the thiophene ring with other aromatic systems, such as in thieno[3,2-b]thiophene, creates a more planar and rigid structure. mdpi.com This extended conjugation can significantly alter the electronic and photophysical properties, promoting intermolecular charge-carrier hopping and delocalizing the highest occupied molecular orbital (HOMO). acs.org
Table 3: Influence of Substituents on Thiophene Ring Properties
| Substituent Type | Example | Effect on Electron Density | Reactivity towards Electrophiles | Oxidation Potential |
|---|---|---|---|---|
| Electron-Donating | Alkyl (e.g., -CH₃) | Increases | Enhanced | Lowered dtic.mil |
| Electron-Donating | Alkoxy (e.g., -OCH₃) | Increases | Enhanced | Lowered |
| Electron-Withdrawing | Halogen (e.g., -Br) | Decreases | Reduced | Increased |
| Electron-Withdrawing | Cyano (-CN), Carbonyl (-COR) | Decreases | Reduced | Increased |
Design Principles for Modified Thiophene Scaffolds
The modification of thiophene scaffolds is a key strategy in the development of new materials for organic electronics and novel therapeutic agents. mdpi.comespublisher.com The design principles are tailored to the desired application.
For Materials Science and Electronics: The goal is often to tune the optoelectronic properties of the molecule. Key strategies include:
Extension of π-Conjugation: Creating larger conjugated systems by linking thiophene units into oligomers or polymers, or by fusing thiophene rings to form scaffolds like thienothiophenes. mdpi.com This approach generally leads to a smaller energy gap between the HOMO and LUMO, resulting in a red-shift of absorption and emission spectra. acs.org
Planarity and Rigidity: Enhancing the planarity of the molecular backbone, for example by using fused systems like thieno[3,2-b]thiophene, can improve electronic communication along the chain and facilitate intermolecular π-stacking, which is beneficial for charge transport. mdpi.comacs.org
Donor-Acceptor Architecture: Introducing electron-donating and electron-accepting moieties into the thiophene-based structure can induce intramolecular charge transfer (ICT). acs.org This is a powerful strategy for designing molecules with specific optical and electronic properties, such as near-infrared (NIR) emitters. acs.org
For Medicinal Chemistry: The design principles focus on optimizing biological activity and pharmacokinetic properties.
Scaffold Hopping and Bioisosterism: Replacing a core molecular structure (e.g., a benzene ring) with a thiophene ring to improve properties like potency, selectivity, or metabolic profile. nih.gov
Functional Group Manipulation: Introducing or modifying functional groups on the thiophene ring to modulate interactions with biological targets. The aromaticity and planar nature of the thiophene ring can enhance receptor binding. mdpi.com
Physicochemical Property Tuning: Altering substituents to control properties such as solubility, lipophilicity, and metabolic stability, which are critical for a compound's viability as a drug candidate. nih.gov
Table 4: Design Strategies for Modifying Thiophene Scaffolds
| Design Principle | Structural Modification | Intended Outcome | Application Area |
|---|---|---|---|
| Extend π-Conjugation | Form oligomers/polymers; fuse with other aromatic rings (e.g., thienothiophene) | Narrowed HOMO-LUMO gap, red-shifted absorption/emission mdpi.comacs.org | Organic electronics (OLEDs, OSCs) |
| Introduce Donor-Acceptor Pairs | Attach electron-donating and electron-withdrawing groups to the scaffold | Induce intramolecular charge transfer (ICT) acs.org | Dyes, sensors, nonlinear optics |
| Enhance Planarity | Use fused ring systems like thienothiophene | Improved π-stacking and charge mobility acs.org | Organic field-effect transistors (OFETs) |
| Bioisosteric Replacement | Substitute a phenyl ring with a thiophene ring | Improved metabolic stability, binding affinity, or other ADME properties nih.gov | Drug discovery |
| Targeted Functionalization | Add specific functional groups at defined positions | Enhance binding to a biological target, improve selectivity mdpi.com | Medicinal chemistry |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides granular information about the chemical environment of individual protons and carbon atoms within the molecule.
High-Resolution ¹H NMR Analysis
The ¹H NMR spectrum of 5-(1-Hydroxyethyl)thiophene-2-carbonitrile is expected to show distinct signals corresponding to each type of proton in the molecule. The thiophene (B33073) ring protons, being in an aromatic environment, will appear in the downfield region, typically between 7.0 and 8.0 ppm. Due to the substitution pattern, these two protons (at positions 3 and 4) will exhibit splitting from each other, likely as doublets.
The protons of the 1-hydroxyethyl group will have characteristic chemical shifts. The methine proton (-CH(OH)-) is expected to resonate as a quartet due to coupling with the adjacent methyl protons. Its proximity to the electronegative oxygen atom will shift its signal downfield. The methyl protons (-CH₃) will appear as a doublet, coupled to the single methine proton. The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Expected ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Thiophene H-3 | 7.0 - 7.5 | Doublet | 3.5 - 5.0 |
| Thiophene H-4 | 7.5 - 8.0 | Doublet | 3.5 - 5.0 |
| Methine CH | 4.8 - 5.2 | Quartet | ~6.5 |
| Methyl CH₃ | 1.5 - 1.8 | Doublet | ~6.5 |
| Hydroxyl OH | Variable | Broad Singlet | N/A |
¹³C NMR Spectroscopy for Carbon Framework Determination
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment will produce a distinct signal. The carbon atom of the nitrile group (-C≡N) is expected in the 110-120 ppm range. The thiophene ring carbons will resonate in the aromatic region (120-150 ppm). The carbon attached to the nitrile group (C2) and the carbon bearing the hydroxyethyl (B10761427) substituent (C5) will be significantly influenced by these groups. The carbons of the 1-hydroxyethyl side chain will appear in the upfield region, with the methine carbon (-CH(OH)-) being more downfield than the methyl carbon (-CH₃) due to the deshielding effect of the oxygen atom.
Expected ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Nitrile CN | 112 - 118 |
| Thiophene C2 | 110 - 115 |
| Thiophene C3 | 135 - 140 |
| Thiophene C4 | 125 - 130 |
| Thiophene C5 | 155 - 160 |
| Methine CH | 60 - 65 |
| Methyl CH₃ | 20 - 25 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are spin-spin coupled. Key expected correlations would be between the two thiophene ring protons (H-3 and H-4) and between the methine proton and the methyl protons of the hydroxyethyl group.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for example, showing a cross-peak between the methine proton signal and the methine carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for piecing together the molecular fragments. For instance, a correlation would be expected between the methine proton of the side chain and the C5 carbon of the thiophene ring, confirming the attachment point of the substituent. Correlations between the thiophene protons and the nitrile carbon would also be anticipated.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.
Electron Impact (EI) Mass Spectrometry and Fragmentation Pattern Analysis
In EI-MS, the molecule is ionized by a high-energy electron beam, which often leads to fragmentation. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound (153.20 g/mol ). A prominent fragmentation pathway would likely involve the loss of a methyl group (CH₃•) from the molecular ion, leading to a strong peak at m/z 138. This fragment would be stabilized by the adjacent oxygen and the aromatic thiophene ring. Another characteristic fragmentation would be the cleavage of the C-C bond between the thiophene ring and the side chain.
Expected Major EI-MS Fragments
| m/z | Fragment Identity |
| 153 | [M]⁺ (Molecular Ion) |
| 138 | [M - CH₃]⁺ |
| 110 | [Thiophene-2-carbonitrile]⁺ |
| 45 | [CH₃CHOH]⁺ |
Electrospray Ionization (ESI) Mass Spectrometry and Ionization Pathways
ESI is a soft ionization technique that typically results in less fragmentation than EI. It is particularly useful for confirming the molecular weight of the compound. In positive ion mode, the molecule would likely be detected as the protonated molecule [M+H]⁺ at m/z 154. It might also form adducts with solvent cations, such as sodium [M+Na]⁺. This technique provides a clear indication of the molecular mass with minimal structural fragmentation, serving as a complementary technique to EI-MS for a comprehensive analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a precise molecular formula. algimed.com
For this compound, the molecular formula is C₇H₇NOS. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. researchgate.net This calculated mass is a critical parameter for confirming the identity of the synthesized compound. The expected monoisotopic mass provides a benchmark for experimental HRMS data, with any significant deviation indicating the presence of impurities or an incorrect structural assignment.
| Element | Isotope | Mass (amu) | Count | Total Mass (amu) |
| Carbon | ¹²C | 12.000000 | 7 | 84.000000 |
| Hydrogen | ¹H | 1.007825 | 7 | 7.054775 |
| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |
| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |
| Sulfur | ³²S | 31.972071 | 1 | 31.972071 |
| Total | 153.024835 |
This table presents the theoretical calculation of the monoisotopic mass for this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule.
Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C=C and C-S bonds of the thiophene ring, as well as the C≡N stretch. nih.gov
The analysis of characteristic vibrational modes in both FT-IR and Raman spectra allows for a detailed structural confirmation of this compound.
O-H Stretching: The hydroxyl group (-OH) will give rise to a broad absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations from the thiophene ring are expected to appear in the region of 3000-3100 cm⁻¹. primescholars.com Aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹.
C≡N Stretching: The nitrile group (C≡N) exhibits a sharp and intense absorption in the FT-IR spectrum, typically found in the 2220-2260 cm⁻¹ region. This is a very characteristic peak and a strong indicator of the presence of this functional group.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring are expected in the 1300-1550 cm⁻¹ range. iosrjournals.org
C-S Stretching: The carbon-sulfur bond of the thiophene ring typically shows weak to medium intensity bands in the 600-800 cm⁻¹ region. iosrjournals.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H | C-H Stretch | 3000-3100 | 3000-3100 |
| Nitrile (C≡N) | C≡N Stretch | 2220-2260 (sharp, strong) | 2220-2260 (strong) |
| Thiophene Ring | C=C Stretch | 1300-1550 | 1300-1550 |
| Thiophene Ring | C-S Stretch | 600-800 | 600-800 |
This table summarizes the expected characteristic vibrational frequencies for this compound based on literature values for related compounds. iosrjournals.orgprimescholars.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine bond lengths, bond angles, and torsional angles with high precision.
While no public crystal structure data for this compound is currently available, a successful crystallographic analysis would provide invaluable information. It would confirm the planar structure of the thiophene ring and the stereochemistry of the chiral center at the carbon atom bearing the hydroxyl group.
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal lattice. |
| Space Group | Symmetry of the crystal lattice. |
| Atomic Coordinates | The x, y, and z positions of each atom in the unit cell. |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles between adjacent bonds. |
| Torsional Angles | The dihedral angles that define the conformation of the molecule. |
This table outlines the key parameters that would be obtained from an X-ray crystallographic analysis of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated π-system of the thiophene ring. The presence of the nitrile and hydroxyl groups as substituents on the thiophene ring can influence the position and intensity of these absorption bands. Thiophene itself exhibits a strong absorption band around 235 nm. nii.ac.jp The substituents on this compound are expected to cause a bathochromic (red) shift in the absorption maximum to a longer wavelength.
| Chromophore | Electronic Transition | Expected λmax Range (nm) |
| Thiophene Ring | π → π | 230-280 |
| Substituted Thiophene | π → π | 240-300 |
This table provides an estimation of the expected UV-Vis absorption for this compound based on the known spectrum of thiophene and the expected effects of substitution. nii.ac.jp
Computational Chemistry and Theoretical Investigations
Molecular Dynamics (MD) Simulations:MD simulations would model the physical movements of the atoms within the molecule over time. This analysis is critical for understanding the compound's dynamic behavior, conformational changes, and interactions with its environment, such as a solvent or a biological receptor.
Without published research focusing on 5-(1-Hydroxyethyl)thiophene-2-carbonitrile, the specific numerical data for bond lengths, orbital energies, vibrational frequencies, and other computational parameters remain undetermined. Future theoretical studies would be required to generate and analyze this information.
Conformational Analysis and Flexibility Studies
Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its flexibility, which are key determinants of its interaction with biological targets. Such studies for this compound would involve identifying the most stable conformations (rotamers) arising from the rotation around the single bond connecting the hydroxyethyl (B10761427) group to the thiophene (B33073) ring.
The potential energy surface of the molecule would be scanned by systematically rotating the dihedral angle of the side chain. This process would identify low-energy, stable conformations and the energy barriers between them. The flexibility of the molecule is a critical factor in its ability to adapt its shape to fit into a binding site of a receptor.
Table 1: Hypothetical Conformational Energy Profile of this compound
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| A | 60 | 0.00 | 75 |
| B | 180 | 1.50 | 20 |
| C | -60 | 2.50 | 5 |
Note: This table is a hypothetical representation to illustrate the type of data that would be generated from a conformational analysis. No published data is available for this compound.
Intermolecular Interaction Modeling
Modeling the intermolecular interactions of this compound is essential for predicting its behavior in different chemical environments, such as in solution or at the active site of a protein. These interactions are primarily non-covalent and include hydrogen bonds, van der Waals forces, and electrostatic interactions.
Computational methods would be employed to calculate the interaction energies between this compound and various solvents or other molecules. The hydroxyl group and the nitrile group of the compound are capable of forming hydrogen bonds, which would significantly influence its solubility and binding affinity.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models could be developed to predict properties such as boiling point, melting point, solubility, and partition coefficient.
These studies involve calculating a wide range of molecular descriptors that quantify different aspects of the molecule's structure. Statistical methods are then used to create a predictive model. Such models are valuable in the early stages of drug discovery and material science for screening compounds with desired properties.
Ligand-Receptor Interaction Studies through Molecular Modeling
Molecular modeling, particularly molecular docking and molecular dynamics simulations, is a powerful tool for investigating the interaction between a small molecule (ligand) and a biological macromolecule (receptor). If this compound were to be investigated as a potential drug candidate, these studies would be crucial for understanding its mechanism of action.
Molecular docking would be used to predict the preferred binding orientation of the compound within the active site of a target protein. This would provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Following docking, molecular dynamics simulations could be performed to study the dynamic behavior of the complex over time, providing a more realistic representation of the binding event.
Table 2: Illustrative Ligand-Receptor Interaction Data for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Hypothetical Kinase | -8.5 | ASP 145, LYS 23 | Hydrogen Bond |
| LEU 78, VAL 30 | Hydrophobic | ||
| Hypothetical GPCR | -7.2 | SER 192 | Hydrogen Bond |
| PHE 261, TRP 101 | Pi-Pi Stacking |
Note: The data in this table is purely illustrative to demonstrate the output of ligand-receptor interaction studies. No such studies have been published for this compound.
Potential Applications in Advanced Materials Science and Synthetic Chemistry
Role as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of the hydroxyl and nitrile functional groups allows 5-(1-Hydroxyethyl)thiophene-2-carbonitrile to serve as a versatile intermediate in the synthesis of more elaborate molecular structures. The hydroxyl group can be a site for esterification, etherification, or oxidation to a ketone, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations allow for the construction of complex thiophene-containing molecules which are scaffolds in the development of new therapeutic agents. researchgate.netbohrium.com The thiophene (B33073) nucleus itself is considered a "privileged pharmacophore," meaning it is a common feature in many FDA-approved drugs. nih.govrsc.org
Development of Conjugated Polymers and Oligomers
Thiophene-based conjugated polymers are a cornerstone of organic electronics. The polymerization of thiophene monomers, often through metal-catalyzed cross-coupling reactions, yields materials with exceptional electronic and optical properties. ossila.com
The properties of polythiophenes can be finely tuned by modifying the substituent groups on the thiophene monomer. In the case of poly(this compound), the pendant hydroxyl and nitrile groups would be expected to significantly influence the polymer's characteristics. The polar nature of these groups could enhance solubility in specific solvents and affect the polymer's solid-state packing, which in turn dictates its electronic properties. The ability to modify these side chains post-polymerization offers a powerful tool to create a family of materials with a range of tailored functionalities from a single polymer backbone.
Polythiophenes are widely investigated for their use in a variety of electronic devices. The electron-rich nature of the thiophene ring facilitates charge transport, making these materials suitable for applications such as:
Organic Field-Effect Transistors (OFETs): As the active semiconducting layer.
Organic Photovoltaics (OPVs): As electron-donating materials in the active layer of solar cells.
Light-Emitting Diodes (LEDs): As emissive or charge-transport layers.
The presence of a nitrile group, which is electron-withdrawing, in polymers derived from this compound could be used to adjust the band gap of the resulting semiconducting material. ossila.com
Catalytic Applications and Ligand Development
The sulfur atom in the thiophene ring and the nitrogen in the nitrile group possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that this compound and its derivatives could be developed as ligands for transition metal catalysts. Such catalysts could find use in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. researchgate.net For instance, thiophene-functionalized metal-organic frameworks (MOFs) have demonstrated notable catalytic performance in CO2 conversion reactions. acs.org
Functionalization of Surfaces and Nanomaterials
The reactive hydroxyl group provides a chemical handle for grafting the molecule onto surfaces and nanomaterials. This functionalization can alter the properties of the material, for example, by changing its surface energy, introducing specific binding sites, or creating a platform for further chemical modification. Thiophene-functionalized nanomaterials are being explored for applications in bioremediation, bio-imaging, and biosensors. researchgate.netdoaj.org Covalent functionalization of graphene with thiophene has been shown to improve electron delocalization and reduce the band gap energy. mdpi.com
Table 1: Potential Functionalization Reactions
| Functional Group | Reaction Type | Potential Outcome |
|---|---|---|
| Hydroxyl (-OH) | Esterification | Covalent attachment to surfaces with carboxyl groups |
| Hydroxyl (-OH) | Silanization | Grafting onto silica (B1680970) or glass surfaces |
| Thiophene Ring | Electropolymerization | Formation of a conductive polymer film on an electrode |
Design of Novel Scaffolds for Chemical Research
In drug discovery and chemical biology, a scaffold is a core molecular structure upon which a variety of substituents are placed to create a library of compounds for screening. Thiophene and its derivatives are recognized as important scaffolds for generating molecules with diverse biological activities, including anticancer properties. nih.govbohrium.com this compound, with its multiple points for chemical modification, represents an excellent starting point for the design and synthesis of new chemical libraries aimed at discovering novel bioactive compounds. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
